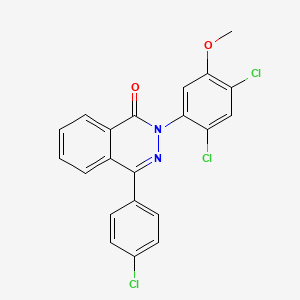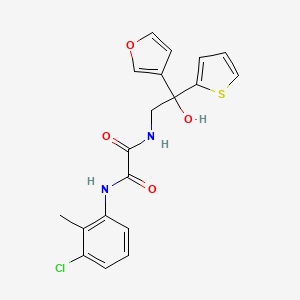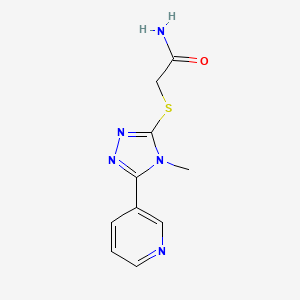![molecular formula C10H10ClNO B2398657 N-[(3-chlorophenyl)methyl]prop-2-enamide CAS No. 1156162-35-4](/img/structure/B2398657.png)
N-[(3-chlorophenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of a chlorophenyl group attached to a prop-2-enamide moiety
Mechanism of Action
Target of Action
N-[(3-chlorophenyl)methyl]prop-2-enamide is a reversible covalent small-molecule ligand for Bfl-1 . Bfl-1, also known as BCL2A1, is a member of the BCL-2 family of proteins that regulate cell death . Overexpression of Bfl-1 is observed in both hematological and solid tumors, making it a desirable target for therapeutic intervention .
Mode of Action
The compound binds to Bfl-1 through a reversible covalent mechanism, specifically interacting with Cys55 . This interaction inhibits the function of Bfl-1, potentially leading to the induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway. By inhibiting Bfl-1, the compound may disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of cell death . This could lead to a reduction in tumor growth and size.
Result of Action
The molecular effect of this compound’s action is the inhibition of Bfl-1, potentially leading to the induction of apoptosis in cancer cells . On a cellular level, this could result in a reduction in tumor growth and size.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]prop-2-enamide typically involves the reaction of 3-chlorobenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 3-chlorobenzylamine and acryloyl chloride
Catalysts: Triethylamine or other bases
Solvents: Industrial-grade dichloromethane or other organic solvents
Purification: Crystallization or distillation to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]prop-2-enamide
- N-[(3-nitrophenyl)methyl]prop-2-enamide
- N-[(4-cyanophenyl)methyl]prop-2-enamide
Uniqueness
N-[(3-chlorophenyl)methyl]prop-2-enamide is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBTFMWWXQQOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2398584.png)

![1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2398586.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide](/img/structure/B2398588.png)
![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)

![{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2398591.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)
![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)

